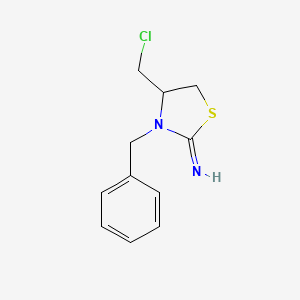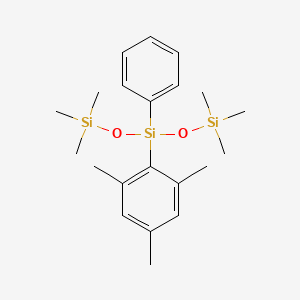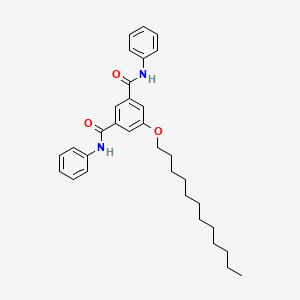![molecular formula C15H11F3O4 B14219001 Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- CAS No. 586951-80-6](/img/structure/B14219001.png)
Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- is an aromatic aldehyde with a complex structure that includes both hydroxy and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-(trifluoromethoxy)benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]benzoic acid.
Reduction: 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxy group but lacks the hydroxy and methoxy groups.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but without the trifluoromethoxy group.
Uniqueness
Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]- is unique due to the presence of both hydroxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
586951-80-6 |
|---|---|
Molecular Formula |
C15H11F3O4 |
Molecular Weight |
312.24 g/mol |
IUPAC Name |
3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C15H11F3O4/c16-15(17,18)22-12-4-1-10(2-5-12)9-21-14-6-3-11(8-19)7-13(14)20/h1-8,20H,9H2 |
InChI Key |
GGZDZTAIQKAWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)



![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
